Camptothécine sodique

Vue d'ensemble

Description

La camptothécine sodique est un dérivé hydrosoluble de la camptothécine, un alcaloïde quinoléique isolé de l'arbre chinois Camptotheca acuminata. La camptothécine est connue pour ses puissantes propriétés anticancéreuses, principalement en raison de sa capacité à inhiber l'enzyme ADN topoisomérase I, qui est cruciale pour la réplication et la transcription de l'ADN .

Applications De Recherche Scientifique

Sodium Camptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various derivatives with potential anticancer properties.

Biology: Studied for its effects on cellular processes, including DNA replication and transcription.

Medicine: Investigated for its potential use in cancer therapy, particularly for its ability to inhibit DNA topoisomerase I.

Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery

Mécanisme D'action

Target of Action

Sodium Camptothecin primarily targets the nuclear enzyme DNA topoisomerase I . This enzyme plays a crucial role in reducing the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .

Biochemical Pathways

The affected pathway involves the inhibition of topoisomerase I, which leads to the interruption of cell division processes . The formation of the ternary complex tends to produce potentially lethal double-strand DNA breaks, resulting in apoptosis .

Pharmacokinetics

It is known that the compound exists in equilibrium between its lactone and carboxylate forms under physiological conditions . The carboxylate form, being more soluble, has been proposed for use as a drug .

Result of Action

The result of Sodium Camptothecin’s action is the induction of apoptosis, or programmed cell death . This is due to the DNA damage caused by the stabilization of the ternary complex and the prevention of DNA re-ligation .

Action Environment

The action, efficacy, and stability of Sodium Camptothecin can be influenced by various environmental factors. For instance, its ionic form preferentially binds to human serum albumin, lowering the concentration of the accessible drug . Furthermore, its low solubility in water and rapid inactivation due to the lactone ring opening at physiological pH can hamper its therapeutic use .

Analyse Biochimique

Biochemical Properties

Sodium camptothecin, like other camptothecins, exhibits a unique mechanism of action involving the inhibition of topoisomerase I . Topoisomerase I is a nuclear enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . Sodium camptothecin binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation, which results in DNA damage and ultimately apoptosis .

Cellular Effects

Sodium camptothecin has a significant impact on various types of cells and cellular processes. Its primary effect is the induction of DNA damage, which leads to apoptosis . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of sodium camptothecin involves its binding to the topoisomerase I and DNA complex . This results in a ternary complex that stabilizes the complex and prevents DNA re-ligation . This causes DNA damage, which results in apoptosis .

Temporal Effects in Laboratory Settings

The effects of sodium camptothecin can change over time in laboratory settings. For instance, the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies can vary .

Dosage Effects in Animal Models

The effects of sodium camptothecin can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Camptothecin and its derivatives are known to have a unique intracellular target, topoisomerase I .

Subcellular Localization

Given its mechanism of action involving the inhibition of topoisomerase I, it is likely that sodium camptothecin localizes to the nucleus where topoisomerase I is found .

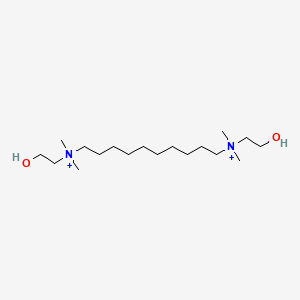

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la camptothécine sodique implique la conversion de la camptothécine en sa forme de sel de sodium. Ce processus comprend généralement les étapes suivantes :

Isolation de la camptothécine : La camptothécine est extraite de l'écorce et de la tige de Camptotheca acuminata.

Conversion en this compound : La camptothécine isolée est ensuite mise à réagir avec une solution d'hydroxyde de sodium pour former la this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des étapes similaires, mais à plus grande échelle. Le processus comprend :

Extraction : Extraction à grande échelle de la camptothécine à partir de sources végétales.

Purification : Purification de la camptothécine extraite pour éliminer les impuretés.

Conversion : Conversion de la camptothécine purifiée en this compound à l'aide d'hydroxyde de sodium.

Analyse Des Réactions Chimiques

Types de réactions : La camptothécine sodique subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de la this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, conduisant à la formation de nouveaux dérivés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, notamment les halogénures d'alkyle et les chlorures d'acyle, sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des propriétés chimiques et biologiques modifiées .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme matière de départ pour la synthèse de divers dérivés ayant des propriétés anticancéreuses potentielles.

Biologie : Étudiée pour ses effets sur les processus cellulaires, notamment la réplication et la transcription de l'ADN.

Médecine : Étudiée pour son utilisation potentielle en chimiothérapie, en particulier pour sa capacité à inhiber l'ADN topoisomérase I.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche en découverte de médicaments

5. Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme ADN topoisomérase I. Cette enzyme est responsable du soulagement de la tension torsionnelle de l'ADN pendant la réplication et la transcription. En stabilisant le complexe formé entre l'ADN et la topoisomérase I, la this compound empêche la religaison des brins d'ADN, conduisant à des dommages à l'ADN et à l'apoptose (mort cellulaire programmée). Les principales cibles moléculaires comprennent le complexe ADN-topoisomérase I, et les voies impliquées sont principalement liées à la réponse aux dommages à l'ADN et à l'apoptose .

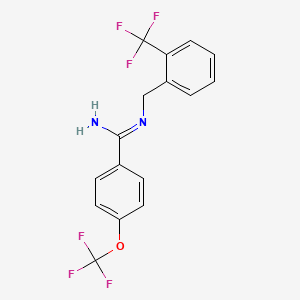

Composés similaires :

Topotécan : Un dérivé hydrosoluble de la camptothécine utilisé en chimiothérapie.

Irinotécan : Un autre dérivé de la camptothécine possédant une puissante activité anticancéreuse.

Belotécan : Un dérivé semi-synthétique de la camptothécine utilisé en chimiothérapie

Comparaison : La this compound est unique en raison de sa solubilité dans l'eau, ce qui améliore sa biodisponibilité par rapport à la camptothécine. elle partage le même mécanisme d'action que les autres dérivés de la camptothécine, tels que le topotécan et l'irinotécan. La principale différence réside dans leur solubilité, leur pharmacocinétique et leurs applications cliniques spécifiques .

Comparaison Avec Des Composés Similaires

Topotecan: A water-soluble derivative of Camptothecin used in cancer therapy.

Irinotecan: Another derivative of Camptothecin with potent anticancer activity.

Belotecan: A semi-synthetic derivative of Camptothecin used in chemotherapy

Comparison: Sodium Camptothecin is unique due to its water solubility, which enhances its bioavailability compared to Camptothecin. it shares the same mechanism of action as other Camptothecin derivatives, such as Topotecan and Irinotecan. The primary difference lies in their solubility, pharmacokinetics, and specific clinical applications .

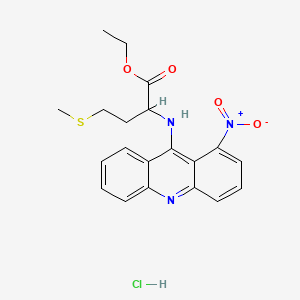

Propriétés

Numéro CAS |

25387-67-1 |

|---|---|

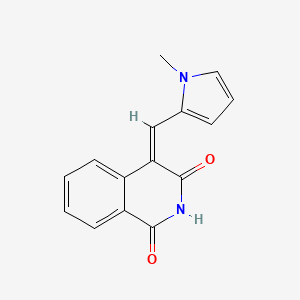

Formule moléculaire |

C20H15N2NaO4 |

Poids moléculaire |

370.3 g/mol |

Nom IUPAC |

sodium;(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-olate |

InChI |

InChI=1S/C20H15N2O4.Na/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24;/h3-8H,2,9-10H2,1H3;/q-1;+1/t20-;/m0./s1 |

Clé InChI |

HVGXXVCXEMRSLD-BDQAORGHSA-N |

SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)[O-].[Na+] |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)[O-].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

20(S)-Camptothecin sodium salt, AI3-62931, Camptothecine sodium, Camptothecin, sodium salt, Camptothecin sodium, NSC-100880, Sodium camptothecin |

Origine du produit |

United States |

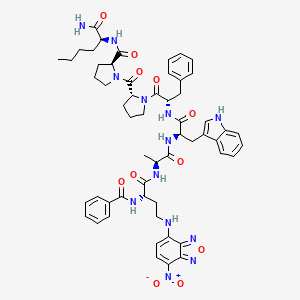

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

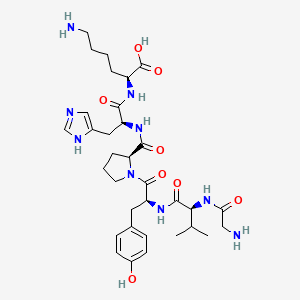

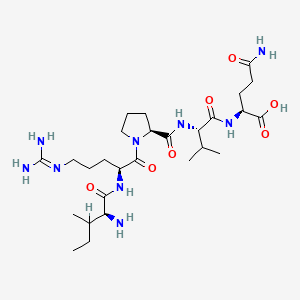

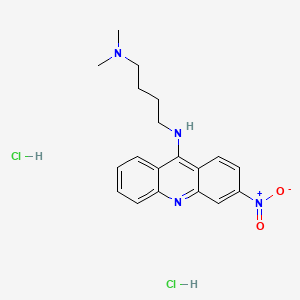

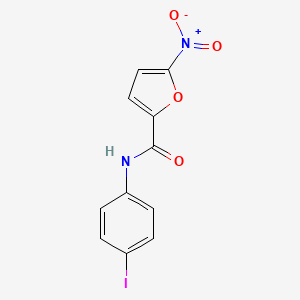

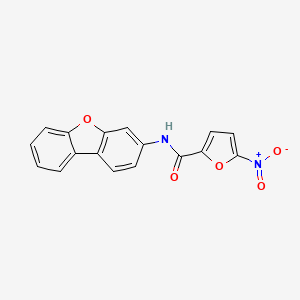

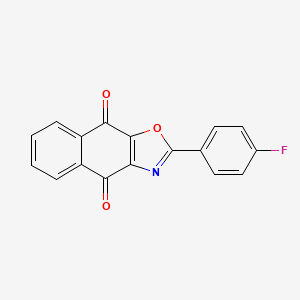

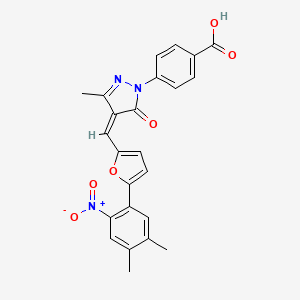

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.